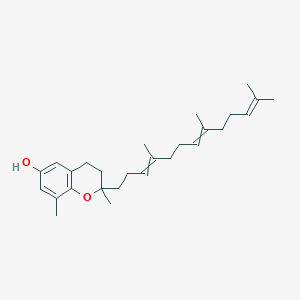

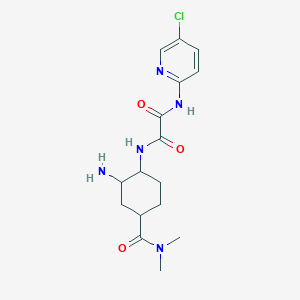

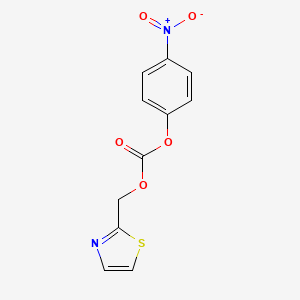

![molecular formula C50H68Cl6N8O10S2 B15285676 1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic kidney disease. It functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is predominantly found in the kidney and intestines . By inhibiting this exchanger, tenapanor hydrochloride reduces sodium absorption in the intestines, thereby increasing water secretion and accelerating intestinal transit time .

Preparation Methods

The synthesis of tenapanor hydrochloride involves several steps, starting with the preparation of its free base form. The process typically includes the use of polar organic solvents for crystallization . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets pharmaceutical standards .

Chemical Reactions Analysis

Tenapanor hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.

Substitution Reactions: Common reagents used include halogens and sulfonyl groups, which facilitate the substitution of specific atoms or groups within the molecule.

Scientific Research Applications

Tenapanor hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying sodium/hydrogen exchanger inhibitors.

Mechanism of Action

Tenapanor hydrochloride exerts its effects by selectively inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3) on the apical surface of enterocytes in the intestines . This inhibition reduces sodium absorption, leading to increased water secretion into the intestinal lumen, which accelerates intestinal transit time and softens stool consistency . Additionally, it decreases intestinal permeability and visceral hypersensitivity, thereby reducing abdominal pain .

Comparison with Similar Compounds

Tenapanor hydrochloride is unique compared to other NHE3 inhibitors due to its minimal systemic absorption and targeted action in the gastrointestinal tract . Similar compounds include:

AZD1722: Another NHE3 inhibitor with similar properties but different pharmacokinetics.

RDX5791: A compound with comparable effects on sodium absorption but varying degrees of systemic availability.

Tenapanor hydrochloride stands out due to its efficacy in treating IBS-C and chronic kidney disease while minimizing systemic exposure and associated side effects .

Properties

Molecular Formula |

C50H68Cl6N8O10S2 |

|---|---|

Molecular Weight |

1218.0 g/mol |

IUPAC Name |

1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H |

InChI Key |

VFRAXTZDILCRKY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

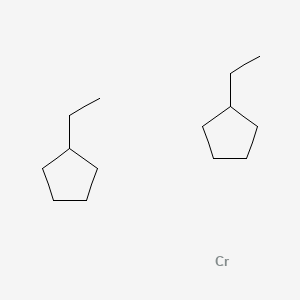

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)

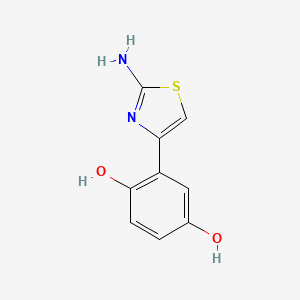

![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)

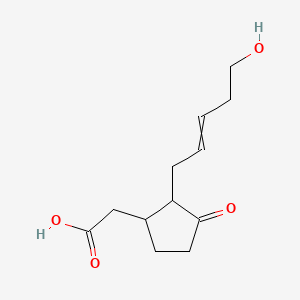

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)

![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)

![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)